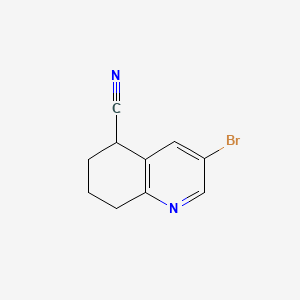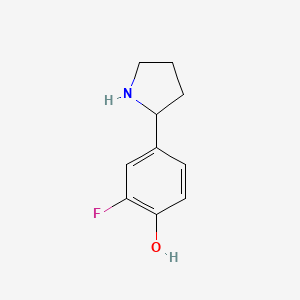
2-Fluoro-4-(pyrrolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(pyrrolidin-2-yl)phenol is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pyrrolidin-2-yl)phenol typically involves the introduction of a pyrrolidine ring to a fluorophenol precursor. One common method involves the nucleophilic substitution reaction where a fluorophenol is reacted with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or other halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while substitution of the fluorine atom can yield a variety of substituted phenols .
Scientific Research Applications
2-Fluoro-4-(pyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(pyrrolidin-1-yl)phenol
- 2-Fluoro-4-(pyrrolidin-3-yl)phenol
- 2-Fluoro-4-(pyrrolidin-2-yl)aniline
Uniqueness
2-Fluoro-4-(pyrrolidin-2-yl)phenol is unique due to the specific positioning of the fluorine atom and the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-fluoro-4-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C10H12FNO/c11-8-6-7(3-4-10(8)13)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2 |
InChI Key |
YEHUSNCESNOVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate](/img/structure/B15093590.png)
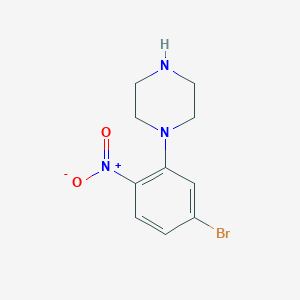

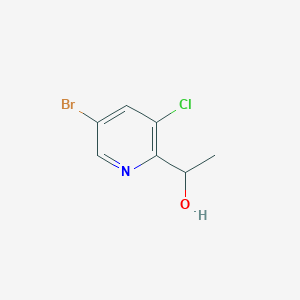
![2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15093635.png)
![[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)
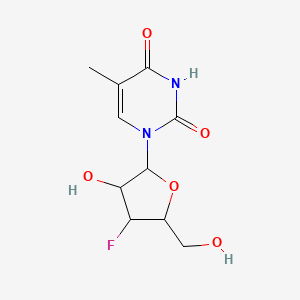

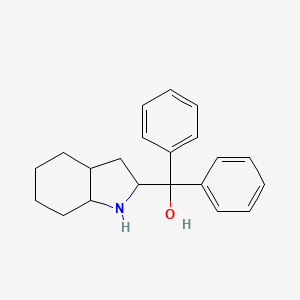
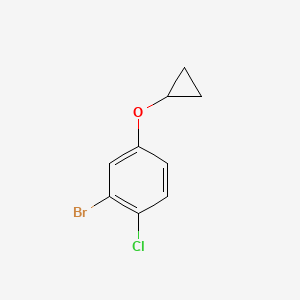
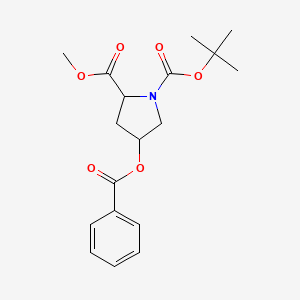
![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
